molecular formula C22H20O4 B10853846 3-(Naphthalen-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

3-(Naphthalen-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10853846
M. Wt: 348.4 g/mol
InChI Key: RUDVXNBRAYSKEY-FMIVXFBMSA-N
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Preparation Methods

The synthesis of WR-289012 typically involves the reaction of 2-naphthaldehyde with 2,3,4-trimethoxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the propenone linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

WR-289012 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WR-289012 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WR-289012 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, WR-289012 has been shown to inhibit certain cyclin-dependent kinases, which play a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

WR-289012 can be compared to other similar compounds, such as WR-289010 and WR-289016. These compounds share structural similarities but differ in their specific functional groups and biological activities. WR-289012 is unique in its combination of a naphthalene ring and a trimethoxyphenyl group, which contributes to its distinct chemical and biological properties .

Similar Compounds

  • WR-289010
  • WR-289016

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-3-naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H20O4/c1-24-20-13-11-18(21(25-2)22(20)26-3)19(23)12-9-15-8-10-16-6-4-5-7-17(16)14-15/h4-14H,1-3H3/b12-9+

InChI Key

RUDVXNBRAYSKEY-FMIVXFBMSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3C=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC)OC

Origin of Product

United States

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